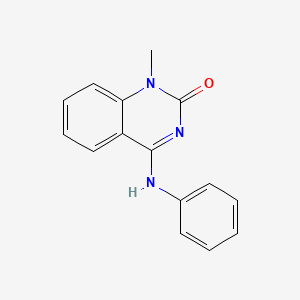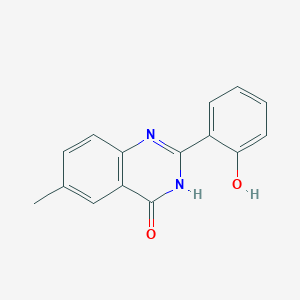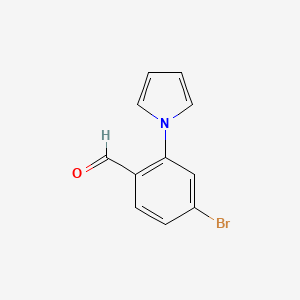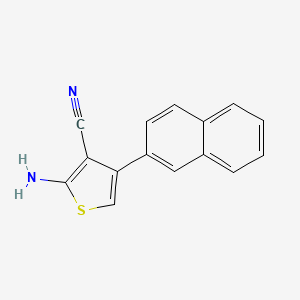
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenylamino group at the 4-position and a methyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and formamide.
Cyclization: Anthranilic acid reacts with formamide under acidic conditions to form quinazolin-2(1h)-one.
N-Methylation: The quinazolin-2(1h)-one is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Amination: Finally, the methylated quinazolinone undergoes nucleophilic substitution with aniline to introduce the phenylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-2-amine: Shares the quinazolinone core but lacks the phenylamino and methyl groups.
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains additional substituents on the quinazolinone core.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Features a piperazine ring instead of the phenylamino group.
Uniqueness
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as an enzyme inhibitor, while the methyl group at the 1-position influences its reactivity and stability.
Propiedades
Número CAS |
92554-69-3 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-anilino-1-methylquinazolin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(17-15(18)19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) |
Clave InChI |
BKVLKRPRBBFATP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC1=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)




![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)

